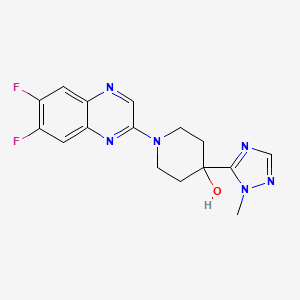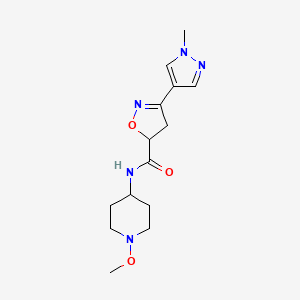
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine is a novel compound that has gained significant attention in scientific research. This compound is a pyrimidine-based kinase inhibitor that has shown promising results in various studies. The purpose of
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase and prevents its activation. This, in turn, disrupts the signaling pathway, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine has potent antiproliferative and proapoptotic effects on cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because angiogenesis plays a crucial role in tumor growth and metastasis. Additionally, this compound has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying cellular signaling pathways and their dysregulation in disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
Direcciones Futuras
There are several future directions for the use of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of anticancer drugs based on this compound. Another potential direction is the use of this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the development of more soluble analogs of this compound may overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine is a promising compound that has shown potent inhibitory activity against several kinases. Its potential use in the development of anticancer drugs and the treatment of inflammatory diseases makes it an important area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine has been extensively studied for its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer. Studies have shown that this compound has potent inhibitory activity against several kinases, including EGFR, HER2, and VEGFR. This makes it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)23(20,21)9-8-17-16-10-15(18-11-19-16)13-4-6-14(22-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWLBXGYPCULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCNC1=NC=NC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)
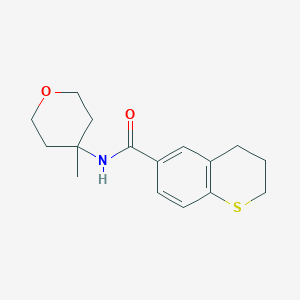

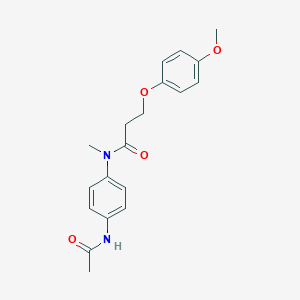
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)
![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)
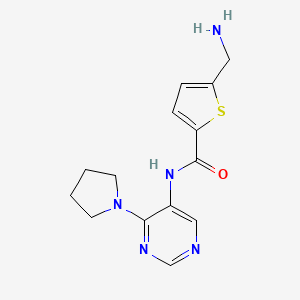
![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
